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Compound of Interest

Compound Name: 1,4-Bis(4-bromophenoxy)butane

Cat. No.: B1368343

Get Quote

Executive Summary
1,4-bis(4-bromophenoxy)butane serves as a critical model compound for understanding the

"odd-even" effect in flexible spacer units of liquid crystals and polymers. Unlike rigid linkers, the

tetramethylene spacer in this molecule adopts a specific gauche-trans-gauche conformation, a

structural decision that dictates its packing efficiency and melting behavior.

This guide details the crystallographic parameters derived from single-crystal X-ray diffraction

and compares them against homologous ether-linked spacers (ethane and propane

derivatives) to highlight the structural consequences of chain parity.
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Parameter Value

Formula

Crystal System Monoclinic

Space Group (No.[1][2] 9)

Z (Molecules/Cell) 4

Density (

)
~1.65 g/cm³

Melting Point 134–135 °C

Detailed Crystal Structure Analysis
The structure of 1,4-bis(4-bromophenoxy)butane is defined by the flexibility of its central

aliphatic chain. While the phenoxy groups are rigid, the

linker acts as a conformational hinge.

Unit Cell Parameters
The compound crystallizes in the non-centrosymmetric space group Cc. This is notable

because many symmetric molecules prefer centrosymmetric groups (like

); the lack of inversion symmetry here is driven by the specific packing requirements of the
twisted chain.

Dimension
Value (

)
Angle Value (°)

a-axis 13.426 90.00

b-axis 15.249 89.39

c-axis 7.650 90.00
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The critical feature of this structure is the conformation of the central

skeleton. Unlike the "all-trans" planar zigzag observed in some longer alkyl chains, the butylene
spacer here adopts a Gauche-Trans-Gauche arrangement.

Torsion Angle 1 (

): ~61.0° (Gauche)[2]

Torsion Angle 2 (

): ~181.0° (Trans)

Torsion Angle 3 (

): ~55.2° (Gauche)

This folding shortens the effective length of the molecule compared to an all-trans conformer,

affecting the layer spacing in the crystal lattice.

Comparative Performance: The Odd-Even Effect
In crystal engineering, the parity (odd vs. even number of carbons) of the spacer significantly

impacts physical properties.[3] The 1,4-butane derivative (Even) is compared below with its

1,2-ethane (Even) and 1,3-propane (Odd) homologs.

Comparative Crystallographic Data

Feature
1,2-

Bis(phenoxy)ethane

1,3-

Bis(phenoxy)propan

e

1,4-

Bis(phenoxy)butane

Spacer Parity Even (2) Odd (3) Even (4)

Conformation Trans (Planar) Kinked (Bent)
Gauche-Trans-

Gauche

Molecular Shape Linear / Sigmoidal V-Shaped Twisted Sigmoidal

Packing Motif Herringbone Stacked / Layered Layered

Melting Trend High Low High
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Insight: The "Even" members (ethane, butane) generally exhibit higher melting points due to

more efficient packing enabled by the symmetry of the spacer, allowing the terminal aromatic

rings to align in parallel planes. The "Odd" members (propane) introduce a kink that disrupts

this alignment, lowering the lattice energy.

Structural Logic Diagram
The following diagram illustrates the conformational logic differentiating these homologs.

Spacer Chain Length (n)

Even Parity (n=2, 4)
Symmetry Preserved

Odd Parity (n=3, 5)
Symmetry Broken

n=2 (Ethane)
Conformation: All-Trans

Shape: Planar

n=4 (Butane)
Conformation: Gauche-Trans-Gauche

Shape: Twisted/Sigmoidal

Target Compound

n=3 (Propane)
Conformation: Kinked

Shape: V-Shaped

High Packing Efficiency
Higher Melting Point

Low Packing Efficiency
Lower Melting Point

Click to download full resolution via product page

Caption: Structural logic flow illustrating how spacer parity (odd vs. even) dictates molecular

conformation and subsequent packing efficiency.
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To replicate the crystal growth for validation, follow this standardized synthesis and

crystallization protocol. This method ensures high purity required for single-crystal X-ray

diffraction.

Synthesis Workflow
Reaction: Williamson Ether Synthesis Reagents: 4-Bromophenol, 1,4-Dibromobutane,

Potassium Carbonate (

), Acetone/DMF.

Step-by-Step Protocol:

Activation: Dissolve 4-bromophenol (20 mmol) in anhydrous acetone (50 mL). Add

anhydrous

(40 mmol) and reflux for 30 minutes to generate the phenoxide anion.

Coupling: Add 1,4-dibromobutane (10 mmol) dropwise to the refluxing mixture. The

stoichiometry (2:1 Phenol:Linker) is critical to prevent mono-substitution.

Reflux: Continue refluxing for 12–24 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate

8:2).

Workup: Filter off the inorganic salts (

, excess

) while hot. Evaporate the solvent.

Purification: Wash the crude solid with 10% NaOH solution (to remove unreacted phenol)

and then water. Recrystallize from Ethanol or Ethanol/Benzene (1:1).

Crystallization for X-Ray Analysis
Solvent System: Ethanol/Benzene or slow evaporation from Acetone.

Method: Dissolve 100 mg of purified product in minimal hot solvent. Allow to cool slowly to

room temperature in a vibration-free environment (Dewar vessel method).
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Target Crystal Habit: Colorless prisms or plates.

Synthesis Pathway Diagram

4-Bromophenol
(2 equiv)

K2CO3 / Acetone
Reflux 24h

1,4-Dibromobutane
(1 equiv)

Transition State
SN2 Attack

Crude Product
+ KBr (Solid)

Wash: 10% NaOH
Recryst: Ethanol

1,4-Bis(4-bromophenoxy)butane
Crystals (Cc Space Group)

Click to download full resolution via product page

Caption: Synthetic pathway for generating single crystals of 1,4-bis(4-bromophenoxy)butane
via Williamson ether synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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